

Spectroscopic Profile of 1-Chloro-1-fluoroethylene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-1-fluoroethylene

Cat. No.: B1207965

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data available for **1-Chloro-1-fluoroethylene** (CAS No. 2317-91-1), a halogenated alkene of interest in polymer chemistry and as a potential reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its spectral characteristics. The guide summarizes key quantitative data from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) in structured tables for ease of reference. Detailed experimental protocols for acquiring such data are also provided. Furthermore, a generalized workflow for the spectroscopic analysis of volatile organic compounds is presented using a Graphviz visualization.

Introduction

1-Chloro-1-fluoroethylene, with the molecular formula C_2H_2ClF , is a colorless gas at room temperature.^[1] Its structure, featuring a carbon-carbon double bond substituted with both a chlorine and a fluorine atom on the same carbon, leads to interesting reactivity and distinct spectroscopic features.^[1] Understanding these spectral properties is crucial for its identification, characterization, and for monitoring its reactions in various applications. This guide aims to consolidate the available spectroscopic data and provide practical information on the methodologies used for their acquisition.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for **1-Chloro-1-fluoroethylene**.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of **1-Chloro-1-fluoroethylene** has been studied in detail, providing insights into its fundamental vibrational modes. The data presented below is derived from a comprehensive study by Pietropolli Charmet et al. (2016).[\[2\]](#)

Vibrational Mode	Symmetry	Frequency (cm ⁻¹)	Description
v ₁	A'	3117.9	CH ₂ asymmetric stretching
v ₂	A'	3054.4	CH ₂ symmetric stretching
v ₃	A'	1660.8	C=C stretching
v ₄	A'	1320.1	CH ₂ scissoring
v ₅	A'	1184.1	C-F stretching / CH ₂ rocking
v ₆	A'	948.8	CH ₂ rocking / C-F stretching
v ₇	A'	745.3	C-Cl stretching
v ₈	A'	487.6	CFCI scissoring
v ₉	A''	964.7	CH ₂ wagging
v ₁₀	A''	610.1	CH ₂ twisting
v ₁₁	A''	370.0	CFCI out-of-plane bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for **1-Chloro-1-fluoroethylene** is available, though experimental values for all nuclei are not consistently reported in the literature.

2.2.1. ^1H NMR Spectroscopy

The ^1H NMR spectrum of **1-Chloro-1-fluoroethylene** consists of two signals for the geminal protons on the double bond. While specific chemical shifts are not readily available in the reviewed literature, the coupling constants have been reported.

Parameter	Value (Hz)	Description
$^2\text{J}_{\text{HH}}$	-3.8 to -4.8	Geminal H-H coupling
$^2\text{J}_{\text{HF}}$ (cis)	7.6 to 12.3	Geminal H-F coupling (proton cis to fluorine)
$^2\text{J}_{\text{HF}}$ (trans)	36.9 to 38.6	Geminal H-F coupling (proton trans to fluorine)

2.2.2. ^{13}C NMR Spectroscopy

Experimental ^{13}C NMR data for **1-Chloro-1-fluoroethylene** is not readily available in the surveyed databases. Based on typical chemical shifts for haloalkenes, the expected chemical shift range for the two carbon atoms is approximately 115-150 ppm for the C-Cl(F) carbon and 120-140 ppm for the CH_2 carbon.[\[3\]](#)

2.2.3. ^{19}F NMR Spectroscopy

While the availability of ^{19}F NMR spectra is mentioned in several databases, a specific experimental chemical shift value has not been found in the reviewed literature.[\[4\]](#) For a fluorine atom attached to an sp^2 -hybridized carbon, the chemical shift can vary significantly depending on the other substituents. A broad estimated range is between -80 and -140 ppm relative to CFCl_3 .[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Chloro-1-fluoroethylene** is characterized by its molecular ion peak and several fragment ions. The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for $^{35}\text{Cl}:\text{Cl}^{37}$). The data below is sourced from the NIST Mass Spectrometry Data Center.[\[7\]](#)

m/z	Relative Intensity (%)	Possible Fragment
82	32	$[\text{C}_2\text{H}_2^{37}\text{ClF}]^+$ (M+2)
80	100	$[\text{C}_2\text{H}_2^{35}\text{ClF}]^+$ (M ⁺)
61	15	$[\text{C}_2\text{H}_2\text{F}]^+$
45	85	$[\text{C}_2\text{H}_2\text{Cl}]^+$ / $[\text{CHF}]^+$
44	20	$[\text{C}_2\text{H}_2\text{Cl}-\text{H}]^+$

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption data for **1-Chloro-1-fluoroethylene** was found in the reviewed literature and databases. As the molecule lacks extensive conjugation, its primary electronic transitions are expected to occur in the far-UV region, outside the range of standard UV-Vis spectrophotometers.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.

Gas-Phase Infrared (IR) Spectroscopy

The acquisition of high-resolution gas-phase IR spectra of volatile compounds like **1-Chloro-1-fluoroethylene** typically involves the use of a Fourier Transform Infrared (FTIR) spectrometer.

- Instrumentation: A high-resolution FTIR spectrometer, such as a Bruker Vertex 70, is employed.^[2]
- Sample Cell: A gas cell with a defined path length (e.g., 10-15 cm) and windows transparent to IR radiation (e.g., KBr or CsI) is used.^[2]
- Sample Preparation: A sample of **1-Chloro-1-fluoroethylene** gas (purity >99%) is introduced into the evacuated gas cell to a desired pressure.^[2] The pressure is monitored with a high-accuracy gauge.

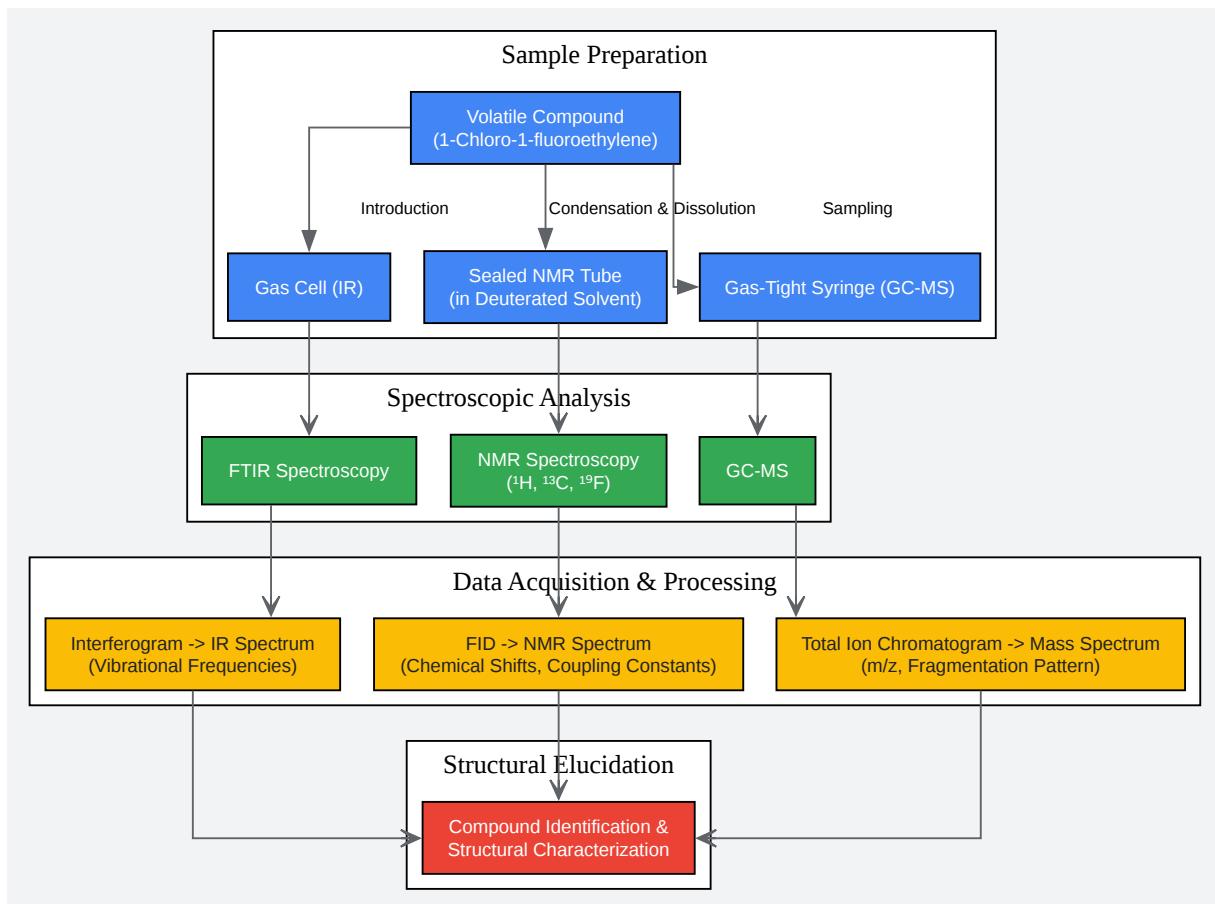
- Data Acquisition: The spectrum is recorded at room temperature (e.g., 298 K) over a spectral range of approximately 400-6400 cm^{-1} .^[2] A medium resolution (e.g., 0.2 to 1.0 cm^{-1}) is typically sufficient for vibrational analysis.^[2] A background spectrum of the evacuated cell is recorded and subtracted from the sample spectrum. To improve the signal-to-noise ratio, multiple scans are co-added.
- Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Vibrational band centers are identified and assigned to specific molecular vibrations, often aided by computational chemistry calculations.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra of **1-Chloro-1-fluoroethylene**, being a gas at room temperature, can be obtained by dissolving the compound in a deuterated solvent in a sealed NMR tube.

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The spectrometer should be equipped with probes capable of detecting ^1H , ^{13}C , and ^{19}F nuclei.
- Sample Preparation: A small amount of **1-Chloro-1-fluoroethylene** is condensed into a high-pressure NMR tube containing a deuterated solvent (e.g., CDCl_3 or acetone- d_6) and a reference standard such as tetramethylsilane (TMS) for ^1H and ^{13}C NMR, or CFCl_3 for ^{19}F NMR. The tube is then sealed.
- ^1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width appropriate for the expected chemical shift range, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Due to the low natural abundance of ^{13}C and potentially long relaxation times, a larger number of scans is typically required. Proton decoupling (e.g., broad-band decoupling) is commonly used to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) which enhances signal intensity.
- ^{19}F NMR Acquisition: ^{19}F is a high-abundance, high-sensitivity nucleus. A standard one-pulse experiment is usually sufficient. Proton decoupling can be used to simplify the spectrum by removing H-F couplings.

- Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.


Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile organic compounds.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.
- Sample Introduction: As **1-Chloro-1-fluoroethylene** is a gas, a gas-tight syringe or a gas sampling valve can be used to inject a specific volume into the GC inlet, which is operated in split or splitless mode.
- Gas Chromatography: The sample is separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-1). The oven temperature is programmed to start at a low temperature (e.g., 35-40 °C) and ramp up to a higher temperature to ensure separation from other volatile components. Helium is typically used as the carrier gas.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecules. The mass analyzer scans a mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.
- Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for identification. The fragmentation pattern provides structural information.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a volatile chemical compound such as **1-Chloro-1-fluoroethylene**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a volatile compound.

Conclusion

This technical guide has compiled and presented the key spectroscopic data for **1-Chloro-1-fluoroethylene**, covering infrared, nuclear magnetic resonance, and mass spectrometry techniques. While comprehensive data is available for IR and MS, further experimental work is needed to definitively determine the ^1H , ^{13}C , and ^{19}F NMR chemical shifts. The provided

experimental protocols and the visualized workflow offer a practical framework for researchers working with this and similar volatile compounds. This consolidation of information serves as a valuable resource for the scientific community, facilitating the unambiguous identification and characterization of **1-Chloro-1-fluoroethylene** in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-1-fluoroethylene (2317-91-1) for sale [vulcanchem.com]
- 2. ricerca.sns.it [ricerca.sns.it]
- 3. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 1-Chloro-1-fluoroethene | C2H2ClF | CID 75344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ¹⁹F [nmr.chem.ucsb.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ethene, 1-chloro-1-fluoro- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-1-fluoroethylene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207965#spectroscopic-data-for-1-chloro-1-fluoroethylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com